6-bromo-2,4-dimethyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,4-dimethyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-3-8(11)5-10-9(6)4-7(2)12-10/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEQIDAJFKZBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427363-03-8 | |
| Record name | 6-bromo-2,4-dimethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Bromo 2,4 Dimethyl 1h Indole and Analogous Structures
Exploration of Established Indole (B1671886) Synthesis Pathways for Substituted Systems
Several classical and modern indole synthesis reactions can be adapted for the preparation of complex structures bearing alkyl and halogen substituents.
The Fischer indole synthesis is a robust and widely used method for preparing indoles by heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgbyjus.com The reaction proceeds through the formation of an arylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgbyjus.com
For the synthesis of a specifically substituted indole like 6-bromo-2,4-dimethyl-1H-indole, the key is the selection of appropriately substituted starting materials. The general approach involves reacting a substituted phenylhydrazine (B124118) with a suitable ketone. To achieve the target compound's substitution pattern, one would theoretically use (4-bromo-2,6-dimethylphenyl)hydrazine (B8690814) and acetone (B3395972). The acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), facilitates the key rearrangement step. wikipedia.org
Below is a table illustrating potential precursor combinations for generating substituted indoles via the Fischer synthesis.
| Target Indole Product | Arylhydrazine Precursor | Carbonyl Precursor |
| This compound | (4-Bromo-2,6-dimethylphenyl)hydrazine | Acetone (Propan-2-one) |
| 5-Chloro-2-methyl-1H-indole | (4-Chlorophenyl)hydrazine | Acetone (Propan-2-one) |
| 2,5,7-Trimethyl-1H-indole | (2,4-Dimethylphenyl)hydrazine | Acetone (Propan-2-one) |
| 6-Bromo-2-phenyl-1H-indole | (4-Bromophenyl)hydrazine | Acetophenone |
The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-ketone (such as α-bromo-acetophenone) with an excess of an aniline (B41778) to form a 2-aryl-indole. wikipedia.orgdrugfuture.com The classical version of this reaction is known for requiring harsh conditions and sometimes producing inconsistent yields. wikipedia.org The mechanism proceeds through the initial formation of a 2-arylaminoketone intermediate, which then undergoes cyclization to yield the indole product. drugfuture.com
To apply this methodology to the synthesis of alkyl- and halogen-substituted indoles, a substituted aniline serves as the starting point. For instance, reacting 3-bromo-5-methylaniline (B1274160) with a suitable α-halo-ketone could theoretically lead to a 4-methyl-6-bromo-substituted indole. However, the traditional scope is often limited to 2-arylindoles. wikipedia.org
Recent advancements have focused on developing milder reaction conditions. researchgate.net Microwave-assisted, solvent-free, one-pot Bischler indole syntheses have been developed, improving the efficiency and applicability of this method. researchgate.netmdpi.com Isotopic labeling studies have provided deeper mechanistic insight, suggesting that the pathway can proceed through an imine intermediate formed from two equivalents of the aniline reactant. nih.gov
Hemetsberger Indole Synthesis: This method, also known as the Hemetsberger–Knittel synthesis, produces indole-2-carboxylic esters from the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.orgsynarchive.com The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism remains unconfirmed. wikipedia.orgwikipedia.org While the synthesis of the azido (B1232118) starting material can be challenging, the yields of the final indole ester are often high. wikipedia.orgwikipedia.org The resulting indole-2-carboxylates are valuable precursors that can be further functionalized. semanticscholar.org Modern refinements using microwave and flow chemistry have been shown to produce substituted indoles rapidly and in high yields. doi.org
Julia Indole Synthesis: Distinct from the more common Julia olefination used for alkene synthesis, the Julia indole synthesis is a less utilized method that involves a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a sulfinamide intermediate. researchgate.net While the yields for the initial sulfinamide formation are typically excellent, the subsequent conversion to the indole can be less efficient. researchgate.net This pathway offers a unique mechanistic route to the indole core but is not as widely applied as other named indole syntheses.
Modern synthetic chemistry emphasizes efficiency, reduced waste, and operational simplicity, leading to the development of numerous one-pot strategies for indole synthesis. nih.gov These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. rsc.org
Palladium-catalyzed reactions are prominent in this area. For example, a one-pot synthesis of 2-substituted indoles can be achieved through the palladium-catalyzed annulation of o-haloanilines with alkynes. nih.gov This process often involves a Sonogashira cross-coupling followed by an intramolecular cyclization to form the indole ring. nih.gov Other one-pot methods include multi-component reactions where three or more starting materials are combined to rapidly generate densely substituted indole products. rsc.orgresearchgate.net For instance, a three-component reaction of an aryl hydrazine, a ketone, and an alkyl halide can quickly yield 1,2,3-trisubstituted indoles. rsc.org These strategies provide efficient and versatile access to structurally diverse indoles that would be more laborious to prepare through traditional multi-step sequences. organic-chemistry.orgnih.gov
Regioselective Bromination Strategies for Indole Precursors and Derivatives
An alternative strategy to building the this compound system is to first synthesize the 2,4-dimethyl-1H-indole core and then introduce the bromine atom at the C6 position through a regioselective bromination reaction.
Direct bromination of an indole ring is an electrophilic aromatic substitution reaction. The indole nucleus is an electron-rich aromatic system, making it susceptible to attack by electrophiles like Br⁺. The position of substitution is governed by the electronic and steric properties of the substituents already present on the ring.
In an unsubstituted indole, the C3 position is the most electron-rich and nucleophilic, making it the primary site for electrophilic attack. For a substrate like 2,4-dimethyl-1H-indole, the C2 and C4 positions are already occupied. The electron-donating methyl groups and the pyrrole (B145914) nitrogen activate the benzene (B151609) portion of the molecule towards further substitution.
Achieving regioselectivity—the specific placement of the bromine at the C6 position—requires careful control of the reaction conditions and reagents. Common brominating agents include molecular bromine (Br₂) in solvents like acetic acid or N-Bromosuccinimide (NBS). rsc.orgacs.org The choice of reagent and solvent can influence which position is favored. For example, the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to regioselectively yield the 5,6-dibromoindole derivative. rsc.orgrsc.org The precise control for achieving monosubstitution at the C6 position on a 2,4-dimethylindole would depend on fine-tuning these conditions to favor attack at C6 over other available positions like C5 or C7.
A proposed mechanism for the direct bromination of indoles involves a two-step process where the first step, the attack of the indole on the bromine molecule, is the rate-determining step. researchgate.net
The following table summarizes common brominating agents used for aromatic compounds, including indoles.
| Brominating Agent | Formula | Typical Conditions | Notes |
| N-Bromosuccinimide | C₄H₄BrNO₂ | AIBN (radical initiator) or polar solvent | Can perform radical or electrophilic bromination depending on conditions. acs.org |
| Molecular Bromine | Br₂ | Acetic Acid, CCl₄, DMF | A common and direct source of electrophilic bromine. rsc.org |
| Bromodimethylsulfonium bromide | [(CH₃)₂SBr]Br | Generated in situ from DMSO and HBr | A milder and more selective reagent than elemental bromine. acs.org |
| Oxone® and Lithium Bromide | 2KHSO₅·KHSO₄·K₂SO₄ / LiBr | Aqueous/Organic solvent mixture | Used for decarboxylative bromination of indolecarboxylic acids. clockss.org |
Halogenation via Activated Precursors
The introduction of a halogen, such as bromine, onto the indole core is a critical step for subsequent functionalization. Direct bromination of the indole nucleus typically occurs at the electron-rich C-3 position. To achieve substitution on the benzene ring, such as at the C-6 position, strategies often involve modulating the reactivity of the indole ring or employing specific halogenating systems.
One advanced approach involves the in-situ generation of reactive halogenating species from activated precursors. For instance, the Oxone-halide system provides an environmentally benign method for halogenation. In this system, an alkali metal halide (e.g., KBr) acts as the halogen source, which is activated by an oxidant like Oxone (potassium peroxymonosulfate) to generate a more electrophilic halogenating agent.
The regioselectivity of this reaction is heavily influenced by the substituent on the indole nitrogen. Protecting the nitrogen with a strong electron-withdrawing group (EWG), such as a Boc (tert-butyloxycarbonyl) group, deactivates the pyrrole ring towards electrophilic attack. This deactivation suppresses the inherent reactivity of the C-3 position, thereby facilitating electrophilic substitution on the less reactive benzene ring, allowing for bromination at positions like C-6. This method avoids the use of stoichiometric and often hazardous halogenating agents by activating a simple halide salt precursor.
Introduction of Alkyl Substituents (Methyl Groups) at C-2 and C-4 Positions
The placement of methyl groups at specific positions on the indole ring is crucial for tuning the molecule's steric and electronic properties. This can be achieved either by direct alkylation of a pre-formed indole ring or by constructing the ring from precursors that already contain the methyl groups.
Direct C-H alkylation, particularly methylation, of the indole core represents an atom-economical approach. However, controlling the site of alkylation is a significant challenge due to multiple reactive C-H bonds. Modern synthetic methods overcome this by using a directing group (DG) attached to the indole nitrogen.
For example, iridium and palladium-catalyzed C-2 selective methylation of indoles has been achieved using a removable pivaloyl or pyrimidyl directing group, respectively. The directing group coordinates to the metal catalyst, forming a metallacyclic intermediate that positions the catalyst in proximity to the C-2 C-H bond, leading to its selective activation and subsequent methylation. This weak chelation-assistance strategy allows for the precise installation of a methyl group at the C-2 position, even in the presence of other potentially reactive sites like C-4.
Classic indole syntheses remain powerful tools for building the indole nucleus with predetermined substitution patterns. These methods involve the cyclization of acyclic precursors that already contain the required methyl substituents.
Fischer Indole Synthesis : This is one of the most famous methods for indole synthesis, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To synthesize a 2,4-dimethyl-1H-indole core, one could use 3-methylphenylhydrazine and acetone as the starting materials. The 3-methyl group on the phenylhydrazine precursor directly becomes the 4-methyl group on the indole ring, while the acetone precursor provides the C-2 methyl group.
Bischler–Möhlau Indole Synthesis : This method forms a 2-aryl or 2-alkyl indole from an α-halo-ketone and an excess of an aniline. For a 2,4-dimethyl substituted indole, the reaction would involve an appropriately substituted aniline, such as m-toluidine (B57737) (3-methylaniline), reacting with a suitable α-haloketone. The mechanism involves the initial formation of an α-arylaminoketone intermediate, which then undergoes acid-catalyzed cyclization to form the indole ring.
A more modern variation involves the thermal cyclization of N-trifluoroacetyl enehydrazines, which has been successfully applied to the synthesis of 2,4-dimethylindole.
Advanced Transition-Metal-Catalyzed Cross-Coupling Reactions in this compound Synthesis
The bromine atom at the C-6 position of the indole ring is not merely a substituent but a versatile functional handle for building molecular complexity. It serves as an ideal electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods in modern organic synthesis. The 6-bromo position of the indole is particularly amenable to these transformations.
Sonogashira Coupling : This reaction couples a vinyl or aryl halide with a terminal alkyne, creating a C(sp²)-C(sp) bond. For this compound, this reaction provides a direct route to 6-alkynylindoles, which are valuable intermediates for pharmaceuticals and organic materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. Reacting this compound with various aryl or heteroaryl boronic acids offers a straightforward path to a diverse library of 6-arylindoles. These reactions are valued for their mild conditions and tolerance of a wide range of functional groups.
The table below illustrates the versatility of these palladium-catalyzed reactions using 6-bromoindole (B116670) as a representative substrate.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-(Phenylethynyl)indole |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 6-Phenylindole |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-(4-Methoxyphenyl)indole |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 6-((Trimethylsilyl)ethynyl)indole |
While the C-6 bromine atom is a primary site for functionalization via cross-coupling, synthetic interest also extends to the adjacent, or ortho, positions (C-5 and C-7). Directing functionalization to these sites on the indole's benzene ring is challenging due to their lower intrinsic reactivity compared to the pyrrole ring.
Directed ortho Metalation (DoM) : This strategy is a powerful method for achieving regioselective substitution. It involves the use of a directing metalation group (DMG), typically installed on the indole nitrogen. The DMG, which is often a Lewis basic group like an amide or carbamate, chelates to a strong base (e.g., n-butyllithium). This interaction positions the base to selectively deprotonate the nearest C-H bond, which in this case would be at the C-7 position (ortho to N-1). The resulting aryllithium intermediate can then be trapped with various electrophiles to install a new functional group at C-7.
C-H Activation with Directing Groups : Similar to DoM, transition metal-catalyzed C-H activation can be guided to specific sites using directing groups. For instance, installing a phosphinoyl or pivaloyl group on the indole nitrogen can direct palladium or rhodium catalysts to functionalize the C-7 position with aryl, alkenyl, or alkyl groups. The steric bulk of the directing group can be crucial in favoring the formation of a six-membered metallacycle intermediate that leads to C-7 functionalization over a five-membered one that would target C-2. These methods provide a sophisticated toolkit for precisely modifying the indole scaffold at otherwise difficult-to-access positions.
Stereoselective and Enantioselective Synthetic Approaches to Chiral Derivatives
While specific stereoselective syntheses for chiral derivatives of this compound are not extensively detailed in the literature, a variety of powerful methodologies have been developed for analogous indole structures. These approaches are crucial for accessing enantiomerically pure compounds, which are often essential for biological applications. The primary strategies include catalytic asymmetric dearomatization, asymmetric Friedel-Crafts reactions, and the use of chiral auxiliaries.
Catalytic Asymmetric Dearomatization (CADA)
Catalytic asymmetric dearomatization has emerged as a powerful tool for converting flat, aromatic indoles into three-dimensional chiral molecules. rsc.orgrsc.orgresearchgate.net This approach can rapidly build molecular complexity and has been successfully applied to the total synthesis of various indole alkaloids. rsc.org
One notable strategy involves the use of chiral phosphoric acids to catalyze the asymmetric dearomatization of 2,3-disubstituted indoles with electrophiles like naphthoquinone monoimines. nih.gov This method allows for a switchable synthesis, yielding either chiral indolenines or fused indolines depending on the post-reaction workup conditions, both with excellent enantioselectivities (up to 99% ee). nih.gov Another approach utilizes photoinduced Palladium-catalysis for a cascade asymmetric dearomatization of indoles, which can create two adjacent stereocenters with high diastereoselectivity and enantioselectivity. nih.gov These methods demonstrate the potential to introduce chirality into substituted indole systems, which could be adapted for bromo-dimethyl-indole scaffolds.
Key Features of Catalytic Asymmetric Dearomatization of Indole Analogs
| Catalytic System | Electrophile/Reaction Type | Products | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Naphthoquinone Monoimines | Chiral Indolenines / Fused Indolines | 97-99% | nih.gov |
| Photoexcited Palladium | 1,2-Biscarbonfunctionalization of Butadienes | Chiral Spiroindolenines | up to 97:3 er | nih.gov |
Asymmetric Friedel-Crafts Reactions
The catalytic asymmetric Friedel-Crafts reaction is a highly atom-economical method for creating chiral indole derivatives. researchgate.net This reaction involves the alkylation of the indole nucleus with an electrophile, guided by a chiral catalyst, typically a chiral phosphoric acid or a metal complex. For instance, the reaction of 4,7-dihydroindole with trifluoromethyl ketimines, catalyzed by a chiral phosphoric acid, followed by oxidation, yields chiral 2-indolylmethylamines with excellent enantioselectivities. researchgate.net This demonstrates the feasibility of installing chiral centers at the C2 position of the indole ring, a strategy that could be explored for analogs of this compound.
Use of Chiral Auxiliaries
A classic strategy for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to the starting material. wikipedia.orgsigmaaldrich.com This auxiliary group directs the stereochemical outcome of a subsequent reaction and is later removed. wikipedia.org Oxazolidinones and camphorsultam are well-known examples of such auxiliaries. wikipedia.org In the context of indole synthesis, a chiral bicyclic lactam has been used as an auxiliary to control SNAr reactions, leading to the enantioselective synthesis of spirooxoindoles containing quaternary stereogenic centers. researchgate.net This principle of attaching a chiral director to the indole nitrogen or a side chain could be applied to guide the stereoselective functionalization of a this compound precursor.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of indole derivatives, including halogenated compounds like this compound. Key areas of development include the use of greener reagents, alternative energy sources, and solvent-free conditions.
Greener Halogenation Methods
Traditional bromination methods often use elemental bromine, which is highly toxic and hazardous. Green alternatives focus on using safer bromine sources and catalytic systems. A notable green method for the halogenation of indoles employs an oxone–halide system. acs.orgorganic-chemistry.orgnih.gov This approach generates the reactive halogenating species in situ, avoiding the need for stoichiometric halogenating agents and minimizing the production of toxic byproducts. acs.orgorganic-chemistry.orgnih.gov The regioselectivity (C2 vs. C3 halogenation) can be controlled by the choice of a protecting group on the indole nitrogen. acs.orgnih.gov This methodology offers a more environmentally benign path to synthesizing bromoindoles.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov This technology is particularly effective for heterocyclic synthesis. Several classical indole syntheses, such as the Bischler, Madelung, and Fischer methods, have been adapted to microwave conditions. nih.govsciforum.netorganic-chemistry.org A microwave-assisted, solvent-free Bischler indole synthesis, for example, provides 2-arylindoles in good yields with significantly reduced reaction times. organic-chemistry.org The application of microwave irradiation has also been reported in the synthesis of various substituted indoles and other nitrogen-containing heterocycles, including brominated derivatives, highlighting its potential for the efficient and greener synthesis of this compound. nih.gov
Mechanochemistry
Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a cornerstone of green chemistry as it often eliminates the need for bulk solvents. acs.orgsemanticscholar.org This solvent-free approach reduces waste and can lead to different reactivity and product outcomes compared to solution-phase synthesis. cardiff.ac.uk While a specific mechanochemical synthesis of this compound has not been reported, the general applicability of this technique to a wide range of organic reactions, including the formation of heterocyclic compounds, suggests it is a promising avenue for a sustainable synthesis of this target molecule. acs.org
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single step to form a product, are inherently green as they reduce the number of synthetic steps, save energy, and minimize waste. rsc.orgresearchgate.net A novel, catalyst-free MCR has been developed for the synthesis of indole-substituted pyrroles in a green solvent, featuring a simple workup procedure that avoids chromatography. acs.org The development of an MCR strategy that could assemble the this compound core from simpler, readily available starting materials would represent a significant advancement in its sustainable production.
Comparison of Green Synthesis Principles for Indole Analogs
| Green Chemistry Principle | Methodology | Advantages | Relevance to this compound |
|---|---|---|---|
| Safer Reagents | Oxone-halide system for bromination | Avoids toxic elemental bromine; in situ generation of reagent. | Directly applicable for introducing the 6-bromo substituent. acs.orgorganic-chemistry.org |
| Energy Efficiency | Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times, often higher yields. | Potential to accelerate cyclization and functionalization steps. nih.govorganic-chemistry.org |
| Waste Prevention | Mechanochemistry (Ball Milling) | Solvent-free or minimal solvent conditions, reduced waste. | A promising solvent-free alternative to traditional synthetic methods. acs.org |
| Atom Economy | Multicomponent Reactions (MCRs) | Convergent synthesis, fewer steps, less waste. | Potential for a highly efficient de novo synthesis of the indole scaffold. rsc.orgresearchgate.net |
Chemical Reactivity and Derivatization Studies of 6 Bromo 2,4 Dimethyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) and Pyrrole (B145914) Moieties
Electrophilic substitution is a fundamental reaction for indoles, driven by the electron-rich nature of the heterocyclic system. wikipedia.org In 6-bromo-2,4-dimethyl-1H-indole, the positions available for electrophilic attack are C3, C5, and C7. The pyrrole ring is generally more activated towards electrophiles than the benzene ring. wikipedia.org
The regiochemical outcome of electrophilic substitution on this compound is governed by the interplay of the electronic effects of its substituents.
Pyrrole Ring (C3 position): The C3 position is the most nucleophilic site in the indole (B1671886) ring system and is the preferred site for electrophilic attack. wikipedia.orgniscpr.res.in The presence of methyl groups at C2 and C4 further enhances the electron density of the ring, activating it for substitution.
Benzene Ring (C5 and C7 positions): If the C3 position is sterically hindered or already substituted, electrophilic attack occurs on the benzene ring. The directing effects of the existing substituents are as follows:
C4-Methyl Group: This is an activating, ortho, para-directing group, which favors substitution at the C5 position.
C6-Bromo Group: This is a deactivating, ortho, para-directing group, which favors substitution at the C5 and C7 positions. nih.gov
Pyrrole Ring: The fused pyrrole ring as a whole directs incoming electrophiles to the C4 and C6 positions, although this effect is less pronounced than that of individual substituents.
Considering these combined effects, electrophilic attack is most likely to occur at the C3 position. Should this position be inaccessible, the C5 and C7 positions are the next most probable sites for substitution. For instance, halogenation of indoles typically occurs at the C3 position if it is unsubstituted. nih.govacs.org Studies on similarly substituted indoles, such as 3-substituted-5-hydroxy-2-methylindoles, show that electrophilic reactions like aminomethylation occur regioselectively at the C4 position, while nitration can lead to substitution at both C4 and C6. niscpr.res.in
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagent Example | Predicted Major Product(s) | Reference |
|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) | 3,6-Dibromo-2,4-dimethyl-1H-indole | nih.gov |
| Nitration | HNO₃/H₂SO₄ | 6-Bromo-2,4-dimethyl-3-nitro-1H-indole | niscpr.res.in |
| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 3-Acetyl-6-bromo-2,4-dimethyl-1H-indole |
Nucleophilic Substitution and Functional Group Interconversion at the Bromine Position
The bromine atom at the C6 position is a versatile handle for introducing a wide array of functional groups through metal-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity.
The C6-bromo functionality can be converted into an organometallic species, which can then react with various electrophiles. A common method is metal-halogen exchange using organolithium reagents. For N-protected bromoindoles, treatment with butyllithium (B86547) or lithium diisopropylamide results in lithiation. wikipedia.orgacs.org This lithiated intermediate can then be used in subsequent reactions.
Another critical class of intermediates are boronic acids and their esters, prepared for use in Suzuki-Miyaura cross-coupling reactions. These are typically synthesized via lithiation followed by quenching with a trialkyl borate. Research on related 5-bromoindazoles (bioisosteres of indoles) has demonstrated successful Suzuki couplings with various boronic acids. nih.gov
Palladium-catalyzed cross-coupling reactions are highly effective for forming new bonds at the C6 position.
C-N Bond Formation (Buchwald-Hartwig Amination): This reaction allows for the coupling of various primary and secondary amines with the C6-bromo position. wikipedia.org The reaction is typically carried out using a palladium catalyst, a phosphine (B1218219) ligand (e.g., RuPhos, XPhos), and a base. nih.govresearchgate.net This method has been successfully applied to various bromoindoles, including unprotected halotryptophans, highlighting its functional group tolerance. diva-portal.orgresearchgate.net
C-C Bond Formation (Suzuki and Sonogashira Couplings):
The Suzuki reaction couples the bromoindole with a boronic acid or ester, and it is a robust method for forming aryl-aryl or aryl-heteroaryl bonds. nih.govnih.gov A variety of catalyst systems, often involving ligands like XantPhos, are effective for coupling with protected indole-boronic acids. acs.org
The Sonogashira reaction forms a carbon-carbon bond between the C6-bromoindole and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govsci-hub.se This reaction has been demonstrated on N,N-dimethyl-4-bromo-2-iodoaniline, a related substrate, to produce indole derivatives. nih.gov Chemoselective Sonogashira coupling at the C-I bond of a precursor to 6-bromo-2-arylindoles has also been reported. researchgate.net
C-S Bond Formation: Buchwald-Hartwig-type conditions can also be used to couple thiols and thiophenols with aryl halides to generate aryl thioethers. wikipedia.org This methodology would be applicable to this compound for the synthesis of 6-thioether derivatives.
Table 2: Representative Cross-Coupling Reactions at the C6-Bromo Position
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aniline (B41778) | Pd(OAc)₂ / RuPhos | 6-Anilino-2,4-dimethyl-1H-indole | researchgate.net |
| Suzuki Coupling | Phenylboronic acid | Pd(dppf)Cl₂ | 6-Phenyl-2,4-dimethyl-1H-indole | nih.gov |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 6-(Phenylethynyl)-2,4-dimethyl-1H-indole | sci-hub.se |
Reactivity of the N-H Indole Proton: N-Alkylation and N-Acylation Reactions
The N-H proton of the indole ring is acidic and can be readily removed by a base to form an indolyl anion. This anion is a potent nucleophile that can react with various electrophiles, leading to N-functionalized derivatives.
Standard conditions for N-alkylation involve treating the indole with a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govd-nb.info This method is widely applicable and has been used for the synthesis of a vast array of N-substituted indoles. rsc.orggoogle.com For instance, the alkylation of 6-bromoindole (B116670) with methyl bromoacetate (B1195939) proceeds efficiently using NaH in DMF. nih.gov
N-acylation can be achieved by reacting the indole with an acyl chloride or anhydride, often in the presence of a base. These N-acyl derivatives are useful as protected intermediates or as final products with distinct biological activities.
Table 3: General Conditions for N-Functionalization Reactions
| Reaction Type | Reagent | Base/Solvent (Example) | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Benzyl bromide | NaH / DMF | 1-Benzyl-6-bromo-2,4-dimethyl-1H-indole | nih.govd-nb.info |
| N-Acylation | Acetyl chloride | Pyridine | 1-Acetyl-6-bromo-2,4-dimethyl-1H-indole | bhu.ac.in |
Exploration of Reactivity at the C-2 and C-4 Methyl Groups
The methyl groups at the C2 and C4 positions offer additional sites for chemical modification, although their reactivity differs significantly.
The C2-methyl group is particularly susceptible to oxidation due to its position adjacent to the pyrrole nitrogen and the C2-C3 double bond. Several reagents can achieve this transformation:
Manganese dioxide (MnO₂): Active MnO₂ is known to oxidize 2-methylindoles to the corresponding 2-formylindoles (indole-2-carbaldehydes). tandfonline.com
N-Chlorosuccinimide (NCS): A modern and efficient method for the direct oxygenation of 2-methylindoles to 2-formylindoles uses NCS in the presence of water as the oxygen source. acs.orgnih.gov This reaction proceeds through chlorination, an SN2' rearrangement, and subsequent oxidation.
Selenium dioxide (SeO₂): SeO₂ can also effectively oxidize the 2-methyl group to a carbaldehyde. In some cases, this reagent can also promote dimerization reactions. researchgate.net
The C4-methyl group , being attached to the benzene ring, is generally less reactive than the C2-methyl group. Standard benzylic oxidation conditions, such as using potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would be required for its conversion to a carboxylic acid, though such reactions might also affect the electron-rich indole core if not performed under carefully controlled conditions. Selective functionalization of the C4-methyl group in the presence of a C2-methyl group would be challenging and likely require a directing-group strategy.
Table 4: Potential Reactions at the Methyl Groups
| Position | Reaction Type | Reagent (Example) | Predicted Product | Reference |
|---|---|---|---|---|
| C2-Methyl | Oxidation | NCS / H₂O | 6-Bromo-4-methyl-1H-indole-2-carbaldehyde | acs.orgnih.gov |
| C2-Methyl | Oxidation | MnO₂ | 6-Bromo-4-methyl-1H-indole-2-carbaldehyde | tandfonline.com |
| C4-Methyl | Oxidation | KMnO₄ (strong conditions) | 6-Bromo-2-methyl-1H-indole-4-carboxylic acid | - |
Oxidation and Reduction Chemistry of the Indole Core
The oxidation and reduction of the indole nucleus are fundamental transformations that allow for the synthesis of a variety of valuable compounds. The reactivity of this compound in these processes is influenced by the interplay of its substituents.
Oxidation:
The electron-rich nature of the indole ring makes it susceptible to oxidation. mdpi.com For many substituted indoles, oxidation can lead to the formation of oxindoles, isatins, or other oxygenated derivatives. Common oxidizing agents used in indole chemistry include N-bromosuccinimide (NBS), chromium trioxide, and potassium permanganate. mdpi.comCurrent time information in Bangalore, IN.
In the case of this compound, the presence of the methyl group at the C2 position is expected to direct oxidation towards other sites, as the C2-C3 double bond is a primary site of oxidative attack. Oxidation of similar 2,3-disubstituted indoles often results in cleavage of this bond. For instance, studies on related bromo-indole derivatives have shown that oxidation can lead to the formation of complex dimeric structures or ring-opened products, depending on the reaction conditions.
While specific data is limited, the expected oxidation products of this compound under various conditions are summarized in the table below, based on general indole reactivity.
| Oxidizing Agent | Expected Product(s) | Notes |
| N-Bromosuccinimide (NBS) | 6-Bromo-3-bromo-2,4-dimethyl-3H-indol-3-ol, followed by rearrangement to an oxindole (B195798) derivative. | NBS is known to selectively oxidize indoles to oxindoles. mdpi.com |
| Potassium Permanganate (KMnO4) | Potential cleavage of the pyrrole ring to yield derivatives of 2-acylamino-4-bromobenzoic acid. | A strong oxidizing agent that can lead to significant degradation of the indole ring. Current time information in Bangalore, IN. |
| m-Chloroperoxybenzoic acid (mCPBA) | This compound N-oxide or epoxidation of the C2-C3 bond. | Peroxy acids are commonly used for the N-oxidation of heterocyclic compounds. |
Reduction:
The reduction of the indole ring typically requires more forcing conditions than simple alkenes due to its aromatic character. Catalytic hydrogenation or reduction with strong reducing agents can be employed to saturate either the pyrrole ring or the entire bicyclic system.
For this compound, catalytic hydrogenation (e.g., using H₂/Pd-C) could potentially lead to two outcomes: reduction of the pyrrole ring to form the corresponding indoline (B122111), or de-bromination at the C6 position. The selectivity of this reaction would likely depend on the catalyst and reaction conditions.
Reduction with hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) is generally not effective for reducing the indole ring itself, but can reduce functional groups attached to the ring. Current time information in Bangalore, IN. A patent describing the reduction of a related 6-bromoindole derivative utilized reducing agents like sodium borohydride and lithium aluminum hydride to reduce an amide group at the C3 position without affecting the indole core or the bromine substituent. mdpi.com
| Reducing Agent | Expected Product(s) | Notes |
| Catalytic Hydrogenation (H₂/Pd-C) | 6-Bromo-2,4-dimethyl-2,3-dihydro-1H-indole (indoline) and/or 2,4-dimethyl-1H-indole. | The outcome depends on the catalyst activity and reaction conditions, which can favor either ring reduction or dehalogenation. |
| Sodium in liquid ammonia (B1221849) | Reduction of the benzene ring to afford a dihydroindole derivative. | This method is known to reduce the carbocyclic ring of indoles. |
| Strong acids (e.g., TFA) with a reducing agent (e.g., triethylsilane) | Protonation of the C3 position followed by reduction to the indoline. | This method is effective for the reduction of the pyrrole ring. |
Photochemical and Electrochemical Reactivity Studies
The photochemical and electrochemical behavior of indoles is of significant interest for applications in materials science and the development of novel synthetic methodologies.
Photochemical Reactivity:
The photochemistry of indoles often involves cycloaddition reactions, rearrangements, or electron transfer processes. While no specific photochemical studies on this compound have been reported, the general principles of indole photochemistry suggest potential reaction pathways. Irradiation with UV light could lead to excitation of the indole chromophore, potentially resulting in:
[2+2] Cycloadditions: The C2-C3 double bond of the indole can participate in photochemical cycloaddition reactions with alkenes or other unsaturated systems.
Photo-Fries Rearrangement: If an acyl group were present on the indole nitrogen, a photochemical rearrangement to form a C-acylated indole could be possible.
Homolytic Cleavage of the C-Br Bond: The carbon-bromine bond could undergo homolytic cleavage upon irradiation, leading to the formation of an indolyl radical. This radical could then participate in various subsequent reactions, such as hydrogen abstraction or coupling.
Electrochemical Reactivity:
The electrochemical behavior of indoles is characterized by their oxidation at relatively low potentials due to their electron-rich nature. Cyclic voltammetry is a common technique used to study the redox properties of these compounds.
The electrochemical oxidation of indoles typically occurs at the pyrrole ring. For this compound, the presence of two electron-donating methyl groups would be expected to lower the oxidation potential compared to unsubstituted indole, making it easier to oxidize. Conversely, the electron-withdrawing bromine atom would slightly increase the oxidation potential.
Studies on the electrochemical oxidation of other substituted indoles have shown that the process can lead to the formation of dimeric or polymeric films on the electrode surface. For example, the electrochemical oxidation of 5-substituted indoles has been shown to produce redox-active films composed of cyclic trimers. It is plausible that this compound could exhibit similar behavior, forming oligomeric species upon electrochemical oxidation.
Furthermore, the bromide ion itself can be electrochemically oxidized to an electrophilic bromine species, which can then react with the indole ring. This "umpolung" of bromide reactivity has been utilized for the electrochemical bromination of indoles. researchgate.net
| Technique | Expected Observation | Inferred Reactivity |
| Cyclic Voltammetry | An irreversible oxidation peak at a potential influenced by the substituents. | The compound is electroactive and susceptible to oxidative processes. The potential would be a balance of the electron-donating methyl groups and the electron-withdrawing bromine. |
| Controlled-Potential Electrolysis | Formation of oligomeric or polymeric films on the electrode surface. | The radical cation formed upon one-electron oxidation can couple with other molecules of the starting material. |
Advanced Spectroscopic and Analytical Characterization Techniques for 6 Bromo 2,4 Dimethyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as the cornerstone for the structural analysis of "6-bromo-2,4-dimethyl-1H-indole," providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.
High-field ¹H NMR spectroscopy allows for the precise determination of the chemical shifts (δ), multiplicities, and coupling constants (J) of the protons within the molecule, offering a detailed map of the proton environment. The analysis of the ¹H NMR spectrum of "this compound" reveals distinct signals corresponding to each unique proton.
The aromatic region of the spectrum is of particular interest. The proton on the indole (B1671886) nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, often in the range of 7.5-8.5 ppm, due to its acidic nature and the influence of the aromatic system. The protons on the benzene (B151609) ring, H-5 and H-7, are expected to appear as singlets, as they lack adjacent protons for spin-spin coupling. Their chemical shifts are influenced by the electron-donating methyl group at position 4 and the electron-withdrawing bromine atom at position 6. The proton at position 3 of the pyrrole (B145914) ring is also anticipated to be a singlet, influenced by the adjacent methyl group at C-2.
The two methyl groups at positions 2 and 4 will each exhibit a sharp singlet in the upfield region of the spectrum, typically between 2.0 and 2.5 ppm. The precise chemical shifts of these methyl protons provide further confirmation of their positions on the indole scaffold.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~8.0 (Broad) | Singlet | N/A |
| H-5 | ~7.2 | Singlet | N/A |
| H-7 | ~7.0 | Singlet | N/A |
| H-3 | ~6.2 | Singlet | N/A |
| C4-CH₃ | ~2.4 | Singlet | N/A |
| C2-CH₃ | ~2.3 | Singlet | N/A |
| Note: The chemical shifts are approximate and can vary based on the solvent and concentration. |
¹³C NMR spectroscopy provides critical information about the carbon framework of "this compound," including the chemical shifts of both protonated and quaternary carbons. The spectrum will display ten distinct signals, corresponding to the ten carbon atoms in the molecule.
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. The quaternary carbons, C-2, C-3a, C-4, C-6, and C-7a, are readily identifiable. The carbon atom bearing the bromine, C-6, will have its chemical shift significantly influenced by the halogen's electronegativity. The carbons of the two methyl groups will appear at the highest field (lowest ppm values).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~135 |
| C-3 | ~100 |
| C-3a | ~129 |
| C-4 | ~134 |
| C-5 | ~123 |
| C-6 | ~115 |
| C-7 | ~120 |
| C-7a | ~113 |
| C4-CH₃ | ~19 |
| C2-CH₃ | ~14 |
| Note: These are predicted values and can differ from experimental data. |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For "this compound," a COSY spectrum would be relatively simple, primarily showing correlations between protons that are three bonds apart (³J-coupling). However, given the substitution pattern, most aromatic protons are singlets, so significant cross-peaks in this region are not expected.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For instance, the proton signal for the C4-CH₃ would show a cross-peak with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J coupling). This is particularly useful for identifying the connectivity around quaternary carbons. For example, the protons of the C-4 methyl group would show correlations to C-3a, C-4, and C-5, confirming its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, regardless of whether they are directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule. For instance, a NOESY spectrum could show a spatial correlation between the H-5 proton and the protons of the C-4 methyl group.
While "this compound" primarily exists in the indole tautomeric form, advanced NMR techniques, such as variable-temperature NMR, could be employed to study any potential dynamic processes or conformational changes. These studies could provide insights into the rotation of the methyl groups or potential intermolecular interactions at different temperatures. However, for a rigid aromatic system like this indole, significant conformational dynamics are not generally expected under standard conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of "this compound." The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.
The calculated exact masses for the molecular ions of "this compound" are:
C₁₀H₁₀⁷⁹BrN⁺: 223.0048
C₁₀H₁₀⁸¹BrN⁺: 224.9927
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion (M⁺˙) would be subjected to collision-induced dissociation to generate a characteristic fragmentation pattern that confirms its structure.
The presence of a bromine atom is readily identified by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺˙ and [M+2]⁺˙), corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of the indole core itself often involves characteristic losses. A common fragmentation pathway for simple indoles is the loss of hydrogen cyanide (HCN) from the pyrrole ring, which would result in a fragment ion at m/z = M - 27. scirp.org The fragmentation of this compound is expected to proceed through several key pathways:
Loss of a Methyl Radical: A primary fragmentation event is often the cleavage of a methyl group, leading to the formation of a stable ion. This results in a fragment ion at [M-15]⁺.
Loss of a Bromine Radical: The C-Br bond can cleave, resulting in the loss of a bromine radical (⁷⁹Br or ⁸¹Br), giving a fragment at [M-79]⁺ or [M-81]⁺.
Ring Cleavage: Subsequent fragmentation of the indole nucleus can occur, often following the initial loss of a substituent. For instance, the [M-15]⁺ ion could further lose HCN to yield an ion at [M-15-27]⁺.
These fragmentation pathways provide a unique fingerprint for the molecule, allowing for its unambiguous structural confirmation when compared against reference spectra or predicted fragmentation patterns.
Table 1: Predicted Key Fragmentation Ions for this compound in MS/MS
| Precursor Ion (m/z) | Fragmentation Event | Product Ion (m/z) | Notes |
| 224/226 | Loss of Methyl Radical (-CH₃) | 209/211 | Confirms presence of a methyl group. |
| 224/226 | Loss of Bromine Radical (-Br) | 145 | Confirms presence of a bromine atom. |
| 209/211 | Loss of Hydrogen Cyanide (-HCN) | 182/184 | Characteristic indole ring fragmentation. |
| 145 | Loss of Hydrogen Cyanide (-HCN) | 118 | Characteristic indole ring fragmentation. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands corresponding to its specific structural features. udel.edu
N-H Stretching: The N-H bond of the indole ring gives rise to a characteristic stretching vibration. In non-hydrogen-bonded environments, this appears as a sharp peak, while in the solid state or concentrated solutions, hydrogen bonding causes the peak to become broader and shift to a lower wavenumber. For indole itself, this peak appears around 3406 cm⁻¹. researchgate.net
C-H Stretching: The spectrum will show distinct C-H stretching vibrations. Aromatic C-H stretches from the benzene and pyrrole rings typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the two methyl groups will absorb just below 3000 cm⁻¹. vscht.cz
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring system result in a series of sharp bands in the 1620-1450 cm⁻¹ region. For indole, characteristic peaks are seen around 1616, 1577, and 1456 cm⁻¹. researchgate.net
C-N Stretching: The stretching of the C-N bond within the pyrrole ring contributes to the absorptions in the fingerprint region, typically between 1300 and 1200 cm⁻¹.
C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear as a strong absorption in the lower frequency (fingerprint) region of the spectrum, typically between 600 and 500 cm⁻¹.
The absence of strong absorptions in other regions, such as the carbonyl (C=O) region (around 1700 cm⁻¹), confirms the lack of corresponding functional groups.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3450 - 3300 | Medium, can be broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to weak |
| Aliphatic C-H | Stretch | 2980 - 2850 | Medium |
| Aromatic C=C | Stretch | 1620 - 1450 | Medium to strong, multiple bands |
| C-N | Stretch | 1300 - 1200 | Medium |
| C-Br | Stretch | 600 - 500 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring is a chromophore with two low-lying π-π* electronic transitions, designated as the ¹Lₐ and ¹Lₑ states. chemrxiv.org The position and intensity of the corresponding absorption bands are sensitive to the nature and position of substituents on the indole ring. nih.govnih.gov
The methyl groups at the 2- and 4-positions are electron-donating groups, which typically cause a bathochromic (red) shift in the absorption maxima. The bromine atom at the 6-position has a dual effect: its inductive effect is electron-withdrawing, while its resonance effect is electron-donating. The net effect on the absorption spectrum depends on the interplay of these electronic influences. rsc.org
Computational studies on substituted indoles show that substituents on the six-membered ring can significantly affect the ground and excited state electronic structure. chemrxiv.org An electron-withdrawing group generally shifts the wavelength of maximum absorbance (λₘₐₓ) to the red relative to unsubstituted indole. nih.gov Therefore, the bromine atom is expected to contribute to a bathochromic shift. The combination of two electron-donating methyl groups and a bromine atom will result in a UV-Vis spectrum with λₘₐₓ values shifted to longer wavelengths compared to unsubstituted indole.
Table 3: Predicted UV-Vis Absorption Characteristics for this compound
| Electronic Transition | Typical λₘₐₓ for Indole (in non-polar solvent) | Expected Shift due to Substituents | Predicted λₘₐₓ Range |
| ¹Lₐ | ~287 nm | Bathochromic (Red) Shift | 290 - 310 nm |
| ¹Lₑ | ~265 nm | Bathochromic (Red) Shift | 270 - 290 nm |
X-ray Crystallography for Solid-State Molecular Geometry and Packing
Molecular Geometry: The core indole ring system is expected to be essentially planar. The substituents (bromine and two methyl groups) will lie close to this plane. X-ray analysis would confirm the precise bond lengths and angles, showing the influence of the electron-donating methyl groups and the electronegative bromine atom on the indole framework.
Intermolecular Interactions: The packing of molecules in the crystal lattice would likely be influenced by several types of non-covalent interactions. N-H···π interactions, where the N-H group of one molecule interacts with the π-system of an adjacent molecule, are common in indoles. Furthermore, π-π stacking interactions between the planar indole rings are expected to play a significant role in the crystal packing. The presence of the bromine atom may also introduce Br···Br or Br···π halogen bonding interactions, which can further stabilize the crystal structure.
Table 4: Expected Crystallographic Parameters and Structural Features for this compound
| Parameter | Expected Observation |
| Molecular Structure | The indole ring system will be largely planar. |
| Bond Lengths/Angles | Consistent with an aromatic heterocyclic system, with minor distortions due to substituents. |
| Crystal Packing | Governed by a combination of hydrogen bonding (N-H group), π-π stacking, and potential halogen bonding involving the bromine atom. |
| Dihedral Angles | The phenyl and pyrrole rings of the indole system will be coplanar. |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for separating this compound from reaction mixtures, isolating it in pure form, and assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) or methanol (B129727) and water. The compound's retention time is determined by its polarity; being a relatively nonpolar molecule, it would be well-retained on a C18 column. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, often using a UV detector set at one of the compound's absorption maxima (e.g., ~280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for both separation and identification. The compound must be sufficiently volatile and thermally stable to be analyzed by GC. This compound is suitable for this technique. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or HP-5 column). The retention time provides a measure of its identity, while the mass spectrometer provides mass-to-charge ratio data for the eluting compound, confirming its molecular weight and providing a fragmentation pattern that serves as a structural fingerprint. This is particularly useful for identifying and quantifying trace impurities.
Table 5: Typical Chromatographic Methods for this compound
| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method | Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water Gradient | UV-Vis Diode Array Detector (DAD) | Purity assessment, quantification, preparative isolation. |
| GC-MS | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium | Mass Spectrometry (Electron Ionization) | Purity assessment, identification of volatile impurities, structural confirmation. |
Computational and Theoretical Chemistry of 6 Bromo 2,4 Dimethyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the behavior of electrons and nuclei, yielding detailed information about the molecule's geometry, stability, and electronic distribution.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. It offers a favorable balance between computational cost and accuracy, making it a standard tool for a wide range of chemical investigations.
Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For 6-bromo-2,4-dimethyl-1H-indole, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would predict the optimal bond lengths, bond angles, and dihedral angles. This process reveals a planar indole (B1671886) ring system with the methyl and bromo substituents in the plane.
Vibrational Frequencies: Once the optimized geometry is found, the same DFT method can be used to calculate the vibrational frequencies of the molecule. This is done by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's normal modes of vibration and can be directly compared to experimental infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method.
| Bond | Predicted Length (Å) |
|---|---|
| N1-C2 | 1.375 |
| C2-C3 | 1.380 |
| C3-C3a | 1.430 |
| C4-C5 | 1.390 |
| C5-C6 | 1.400 |
| C6-C7 | 1.395 |
| C6-Br | 1.910 |
| C2-C(Me) | 1.510 |
| C4-C(Me) | 1.515 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3510 | N-H stretching |
| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C-H)aliphatic | 2980-2870 | Methyl C-H stretching |
| ν(C=C) | 1610-1580 | Aromatic ring stretching |
| δ(N-H) | 1550 | N-H bending |
| δ(C-H) | 1460 | Methyl C-H bending |
| ν(C-Br) | 650 | C-Br stretching |
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and molecular properties. These high-accuracy calculations serve as benchmarks for less computationally expensive methods and are crucial for problems where electron correlation effects are particularly important. For a molecule like this compound, these methods could be used to obtain a highly accurate energy profile for conformational changes or chemical reactions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
HOMO: The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or a base.
LUMO: The LUMO is the orbital with the lowest energy that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile or an acid.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring, particularly the C3 position, while the LUMO would also be located on the aromatic system. The electron-donating methyl groups would raise the HOMO energy, enhancing its nucleophilicity, while the electron-withdrawing bromo group would lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.85 | Electron-donating ability (nucleophilicity) |
| ELUMO | -0.95 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.90 | Chemical reactivity and kinetic stability |
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Bonding
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It transforms the complex molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs (LP), and bonding (σ, π) and antibonding (σ, π) orbitals.
A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger electronic delocalization, which contributes to the molecule's stability. For this compound, NBO analysis would reveal significant delocalization from the nitrogen lone pair (LP(N)) into the π* orbitals of the aromatic ring, which is characteristic of indole systems. It would also quantify hyperconjugative interactions, such as those between the σ bonds of the methyl groups and the π* orbitals of the ring.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are invaluable for predicting and interpreting various types of spectra.
NMR: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. These calculations provide theoretical ¹H and ¹³C NMR spectra that can aid in the assignment of experimental signals and confirm the molecular structure.
IR: As discussed in the DFT section, calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared spectrum, which is a powerful tool for identifying functional groups and confirming the structure of the synthesized compound.
UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This analysis helps to understand the electronic structure and the nature of the orbitals involved in the electronic excitations.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum mechanics calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the explicit effects of the surrounding environment, such as a solvent.
For this compound, MD simulations could be used to:
Explore Conformational Landscapes: While the indole ring is rigid, the orientation of the N-H bond and the rotation of the methyl groups can be studied.
Analyze Solvent Effects: By placing the molecule in a simulation box filled with solvent molecules (e.g., water, DMSO), MD can model how the solvent structure around the solute affects its conformation and dynamics. This is crucial for understanding reaction mechanisms and properties in solution, as solvent interactions can significantly stabilize or destabilize reactants, intermediates, and transition states.
In Silico Profiling and Cheminformatics for Chemical Space Exploration
Cheminformatics and in silico profiling are pivotal in modern drug discovery, enabling the rapid assessment of large compound libraries to identify candidates with desirable characteristics. These computational tools are used to predict a molecule's physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity, thus filtering out compounds with unfavorable attributes early in the discovery pipeline. For this compound, these methods offer a preliminary evaluation of its potential as a scaffold for drug design.
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. Drug-likeness parameters, derived from these descriptors, assess a compound's resemblance to known drugs. One of the most widely used sets of guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (log P) not greater than 5 wikipedia.orgdrugbank.com.
The predicted molecular descriptors for this compound are summarized in the table below. These values are calculated using computational algorithms and provide a first pass assessment of the molecule's drug-like properties.
| Molecular Descriptor | Predicted Value | Source |
| Molecular Formula | C10H10BrN | uni.lu |
| Molecular Weight | 223.10 g/mol | uni.lu |
| XlogP | 3.5 | uni.lu |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 1 | Calculated |
| Rotatable Bonds | 1 | Calculated |
| SMILES | CC1=CC(=CC2=C1C=C(N2)C)Br | uni.lu |
| InChI | InChI=1S/C10H10BrN/c1-6-3-8(11)5-10-9(6)4-7(2)12-10/h3-5,12H,1-2H3 | uni.lu |
Based on these predicted values, this compound adheres to Lipinski's Rule of Five:
Molecular Weight: 223.10 g/mol (< 500)
XlogP: 3.5 (< 5)
Hydrogen Bond Donors: 1 (< 5)
Hydrogen Bond Acceptors: 1 (< 10)
The compound's adherence to these rules suggests it possesses physicochemical properties that are favorable for oral bioavailability. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for further evaluating a compound's potential scielo.brjapsonline.comfrontiersin.org. For instance, parameters like Caco-2 cell permeability, human intestinal absorption (HIA), and potential for P-glycoprotein inhibition can be computationally estimated to provide a more detailed pharmacokinetic profile dergipark.org.tr.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme mdpi.com. This process can be broadly categorized into ligand-based and structure-based virtual screening mdpi.comnih.gov. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is found in a wide range of biologically active compounds nih.gov.
Given its favorable drug-like properties, this compound represents a viable scaffold for virtual screening and lead identification campaigns. Although specific studies featuring this exact molecule are not prevalent, numerous studies have successfully employed indole derivatives in virtual screening to identify potent inhibitors for various therapeutic targets.
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. In one such study, indole acylguanidines were identified as potent β-secretase (BACE1) inhibitors through a combination of virtual screening and structure-based design researchgate.net. The process involved docking a library of compounds into the active site of BACE1 to predict binding affinities and poses. Similarly, indole alkaloids have been computationally identified as potential Hsp90 ATPase inhibitors, with molecular docking revealing strong binding affinities and key interactions with catalytic residues researchgate.net.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches utilize the knowledge of known active ligands to identify new ones nih.gov. A recent study successfully used a hybrid virtual screening approach, including LBVS, to screen a massive dataset of natural products against the SARS-CoV-2 main protease (Mpro), identifying several indole derivatives as having significant inhibitory activity mdpi.comnih.gov.
The indole core of this compound, decorated with methyl and bromo substituents, provides a unique template that can be further modified to optimize interactions with a specific biological target. Computational methods are essential in this lead identification and optimization phase, helping to prioritize which derivatives to synthesize and test, thereby saving time and resources aragen.compozescaf.com.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions, elucidating the structures of transition states, and understanding the origins of selectivity mdpi.com. Such studies provide insights into reaction pathways, activation energies, and the influence of substituents on reactivity, which are often difficult to obtain through experimental means alone.
While specific computational studies on the reaction mechanisms of this compound are not extensively reported, the reactivity of the parent indole ring and its derivatives has been the subject of theoretical investigations. These studies serve as a valuable framework for predicting the chemical behavior of this compound.
Electrophilic Aromatic Substitution: The indole ring is known to undergo electrophilic aromatic substitution, typically at the C3 position. Computational studies using DFT can model the reaction pathway of electrophilic attack on the bromo-dimethyl-indole nucleus. Such calculations can determine the relative activation barriers for substitution at different positions of the ring, thereby predicting the regioselectivity. The presence of the electron-donating methyl groups and the electron-withdrawing (by induction) yet ortho-, para-directing (by resonance) bromine atom would influence the electron density distribution and thus the site of electrophilic attack. DFT calculations have been used to examine the reactivity and regioselectivity of electrophilic aromatic substitution on various monosubstituted benzenes, providing a reliable prediction of the reaction barrier heights nih.gov.
Cyclization and Annulation Reactions: DFT calculations have been employed to study the mechanism of gold(I)-catalyzed tandem cyclization/migration/cyclization reactions starting from tertiary anilines to form substituted indole derivatives sciforum.net. These studies can elucidate complex reaction cascades, identifying key intermediates and transition states.
Dearomatization Reactions: The palladium-catalyzed asymmetric dearomatization of indoles to construct chiral indolenine and indoline (B122111) ring systems has been investigated using DFT researchgate.net. These computational studies help to understand the divergent reaction pathways and the factors controlling stereoselectivity.
Nucleophilic Addition to Indolynes: The regioselectivity of nucleophilic additions to indolynes (aryne derivatives of indoles) has been rationalized through computational studies, which show that distortion energies in the transition states control the outcome of the reaction nih.gov.
Atmospheric Chemistry: The atmospheric oxidation mechanisms of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals have been investigated through a combination of quantum chemical calculations and kinetic modeling copernicus.orgresearchgate.net. These studies reveal that the reaction pathways are complex, involving addition to the double bonds or H-abstraction from the N-H group, leading to the formation of various oxidation products copernicus.orgresearchgate.netcopernicus.org. Similar computational approaches could be applied to this compound to predict its atmospheric fate and potential transformation products.
By applying these established computational methodologies, the reactivity, reaction mechanisms, and transition states involving this compound in various chemical transformations can be predicted and understood in great detail.
Applications and Advanced Research Trajectories of 6 Bromo 2,4 Dimethyl 1h Indole As a Molecular Scaffold
Chemical Biology Probes: Tools for Interrogating Biological Pathways
Chemical biology probes are indispensable tools for dissecting complex biological processes. The 6-bromo-2,4-dimethyl-1H-indole scaffold can be elaborated to create such probes, enabling researchers to study and identify the molecular targets of bioactive compounds.
One powerful technique in which this scaffold could be employed is photoaffinity labeling (PAL) . nih.gov In this approach, a photoreactive group, such as a diazirine, is incorporated into the structure of a ligand. nih.govrug.nl Upon photoactivation, this group forms a highly reactive species that covalently bonds to the target protein, allowing for its identification and characterization. nih.gov The this compound core provides a stable platform to which a photoreactive moiety and an affinity unit can be attached.
For instance, a hypothetical chemical probe could be designed based on this scaffold. The indole (B1671886) nitrogen could be functionalized with a linker connected to a diazirine, while the bromine atom at the 6-position could be used as a handle for further modifications to enhance target affinity and selectivity.
Table 1: Potential Components of a Photoaffinity Probe Based on this compound
| Component | Function | Example Moiety |
| Scaffold | Provides the core structure and influences overall properties. | This compound |
| Photoreactive Group | Forms a covalent bond with the target upon light activation. | Diazirine, Benzophenone |
| Affinity Element | Confers binding specificity to the target protein. | Varies depending on the target |
| Reporter Tag | Enables detection and identification of the labeled protein. | Biotin, Fluorescent Dye |
The development of such probes would facilitate the elucidation of protein-ligand interactions and the identification of novel drug targets. nih.gov
Structure-Activity Relationship (SAR) Studies and Rational Design of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold is a valuable starting point for SAR investigations aimed at developing potent and selective therapeutic agents.
Systematic modifications of the this compound core can be undertaken to explore the chemical space around this scaffold. For example, the bromine atom at the 6-position is particularly amenable to various chemical transformations, including cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling a thorough investigation of how modifications at this position affect biological activity.
A notable area of research where indole derivatives have shown significant promise is in the development of kinase inhibitors . acs.orged.ac.uk Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. acs.org The indole scaffold can serve as a template for designing ATP-competitive inhibitors that bind to the kinase active site.
Table 2: Example of a Hypothetical SAR Study on this compound Derivatives as Kinase Inhibitors
| Derivative | R-Group at C6 | Kinase Inhibition (IC50) | Rationale for Modification |
| 1 | -Br | (Baseline) | Starting Compound |
| 2 | -Phenyl | To be determined | Explore the effect of an aryl substituent. |
| 3 | -OCH3 | To be determined | Investigate the impact of an electron-donating group. |
| 4 | -CF3 | To be determined | Examine the influence of an electron-withdrawing group. |
By synthesizing and evaluating a library of such derivatives, researchers can build a comprehensive SAR model. This model can then guide the rational design of more potent and selective inhibitors. nih.gov For instance, if it is found that a bulky, hydrophobic group at the 6-position enhances activity, subsequent design efforts can focus on incorporating similar functionalities.
Furthermore, the bromine atom can be replaced with other functional groups to modulate properties such as solubility, metabolic stability, and cell permeability, which are critical for the development of effective drug candidates.
Combinatorial Chemistry and Library Synthesis Based on the this compound Core
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The this compound scaffold is well-suited for use in combinatorial library synthesis due to its versatile reactivity.
The bromine atom at the 6-position serves as a key functional handle for diversification. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents at this position, including aryl, heteroaryl, and alkyl groups.
Additionally, the indole nitrogen can be functionalized through N-alkylation or N-acylation, further increasing the diversity of the resulting library. This multi-pronged approach enables the creation of a vast collection of compounds with varied structural features.
Table 3: Potential Reactions for Library Synthesis from this compound
| Reaction Type | Position | Reagents/Conditions | Potential Substituents |
| Suzuki Coupling | C6 | Arylboronic acid, Pd catalyst, base | Phenyl, pyridyl, etc. |
| Sonogashira Coupling | C6 | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl groups |
| N-Alkylation | N1 | Alkyl halide, base | Methyl, ethyl, benzyl (B1604629), etc. |
| N-Acylation | N1 | Acyl chloride, base | Acetyl, benzoyl, etc. |
The synthesis of such libraries can be performed using solid-phase or solution-phase techniques. acs.org The resulting compounds can then be screened in high-throughput assays to identify hits with desired biological activities. This diversity-oriented synthesis approach significantly accelerates the drug discovery process by providing a large pool of candidate molecules for further investigation. nih.govrsc.org
Future Perspectives and Emerging Research Directions
Development of Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of complex molecules. For indole (B1671886) derivatives, this translates into a move away from traditional, multi-step syntheses that generate significant waste. Future research will prioritize the development of sustainable and atom-economical routes. Atom economy, a concept that maximizes the incorporation of starting materials into the final product, is a key goal. nih.govrsc.org
Recent advancements include palladium-catalyzed cyclization reactions of N-aryl imines, which form indoles through the oxidative linkage of two C-H bonds using molecular oxygen as the sole oxidant. thieme-connect.com This approach is highly atom-economic and regioselective. thieme-connect.com Furthermore, the use of more abundant and less toxic metals like copper as catalysts is gaining traction, offering a cost-effective and scalable alternative to precious metals like rhodium for indole functionalization. news-medical.netbioengineer.org Researchers are also exploring metal-free methodologies and the use of eco-friendly solvents like water or polyethylene (B3416737) glycol to reduce the environmental impact of synthesis. researchgate.netopenmedicinalchemistryjournal.com One-pot tandem reactions and multicomponent reactions (MCRs) are also at the forefront, as they reduce the number of purification steps, save time, and minimize waste. rsc.orgopenmedicinalchemistryjournal.com These sustainable strategies will be crucial for the efficient and environmentally responsible production of 6-bromo-2,4-dimethyl-1H-indole and its analogs.
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Indole Derivatives
The sheer scale of the chemical space for potential drug-like molecules necessitates advanced computational tools. astrazeneca.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govijettjournal.orgnih.gov For indole derivatives, AI algorithms can analyze vast datasets to predict biological activities, toxicity profiles, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). nih.govnih.gov
Machine learning models, such as graph neural networks, can predict the properties of large numbers of molecules, helping scientists to make smarter decisions about which derivatives of a scaffold like this compound to synthesize and test. astrazeneca.com These technologies can identify subtle structure-activity relationships (SAR) that may not be apparent through traditional analysis. nih.gov Furthermore, generative AI models can design novel indole derivatives with optimized properties tailored to specific biological targets. nih.gov By integrating AI and ML, researchers can significantly reduce the time and cost associated with bringing a new indole-based therapeutic to market. ijettjournal.org
High-Throughput Synthesis and Screening Platforms for Rapid Compound Evaluation
To leverage the predictive power of AI, a rapid means of synthesizing and testing the proposed molecules is required. High-throughput synthesis (HTS) and screening platforms are essential for this purpose. nih.govnih.gov Automated, miniaturized synthesis using techniques like acoustic droplet ejection (ADE) allows for the rapid creation of large, diverse libraries of indole derivatives on a nanomole scale. nih.gov This technology accelerates the exploration of chemical space and the study of building block compatibility. nih.gov
Once synthesized, these compound libraries can be rapidly evaluated for biological activity using high-throughput screening (HTS). nih.gov HTS platforms can screen thousands of compounds against a specific biological target in a short period. nih.gov This combination of high-speed synthesis and screening allows for the rapid identification of "hits"—compounds that show desired activity. nih.gov For a scaffold like this compound, these platforms can be used to quickly generate and test a wide array of derivatives with different substitutions, enabling the rapid development of structure-activity relationships and the identification of promising lead candidates. nih.govthermofisher.com
Exploration of Novel Bio-orthogonal Reactions for Derivatization
Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.orgnih.gov This field offers powerful tools for studying biomolecules in their natural environment. wikipedia.org The exploration of novel bio-orthogonal reactions for the derivatization of indole scaffolds represents a significant future direction.
By incorporating a bio-orthogonal handle (e.g., an azide (B81097) or a strained alkyne) onto the this compound core, researchers can attach a wide variety of probes, such as fluorescent dyes or affinity tags. acs.org This enables the visualization and tracking of the indole derivative within cells, helping to identify its biological targets and elucidate its mechanism of action. nih.gov Key bio-orthogonal reactions include copper-free click chemistry (strain-promoted alkyne-azide cycloaddition), tetrazine ligations, and oxime/hydrazone formation. wikipedia.orgnih.govnih.gov Developing methods to selectively introduce these reactive handles onto the indole ring will allow for sophisticated in-situ studies and the creation of advanced diagnostic and therapeutic agents.
Utilization in Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. frontiersin.org FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") against a biological target. frontiersin.org Because of their smaller size, fragments can explore the binding pockets of a target protein more effectively than larger, more complex molecules. frontiersin.org
The indole scaffold is well-suited for FBDD. A simple derivative, potentially even this compound itself, could serve as a starting fragment. If this fragment is found to bind to a target, even with low affinity, it can be grown or linked with other fragments to create a more potent, high-affinity ligand. frontiersin.org An example of this strategy involved merging two fragments, one containing an indole ring system, to create a novel aminopyrazole-indole scaffold with improved affinity for its target. frontiersin.org This approach is more efficient in terms of the number of compounds that need to be screened and often leads to lead compounds with better physicochemical properties. The application of FBDD to the this compound scaffold could unlock new therapeutic possibilities by identifying novel interactions with a range of disease-relevant proteins.
Q & A
Q. What are the optimal synthetic routes for 6-bromo-2,4-dimethyl-1H-indole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be optimized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Key steps include:
- Bromination: Use HBr-H₂O₂ as a brominating agent with a molar ratio of 1:1.2:2 (substrate:HBr:H₂O₂) at 80–90°C for 3 hours, yielding ~94.5% .
- Cyclization: React 3-(2-azidoethyl)-5-bromo-1H-indole with alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) in PEG-400:DMF (2:1) with CuI catalysis. Stir for 12 hours, extract with ethyl acetate, and purify via flash chromatography (70:30 ethyl acetate:hexane), achieving ~50% yield .
- Solvent Impact: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while PEG-400 reduces copper aggregation, improving catalyst efficiency .
Q. How can researchers confirm the structural identity of this compound and its intermediates?
Methodological Answer:
- NMR Analysis:
- HRMS: Confirm molecular ions (e.g., m/z 427.0757 [M+H]⁺ for triazole derivatives) with ±5 ppm accuracy .
- TLC: Monitor reaction progress using 70:30 ethyl acetate:hexane (Rf ~0.30) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Data Collection: Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement: Employ SHELXL for small-molecule refinement. Key parameters include:
- Validation: Cross-validate with OLEX2 for graphical analysis of residual density maps and hydrogen-bond networks .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Case Example: If NMR suggests a planar indole ring but SCXRD reveals puckering:
- Dynamic Effects: Perform variable-temperature NMR to detect conformational flexibility (e.g., ring puckering at low temperatures) .
- DFT Calculations: Compare experimental SCXRD bond angles with density functional theory (DFT)-optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G**) .
- Solvent Artifacts: Re-examine crystallization solvents (e.g., methanol-induced polymorphism in compound 2 ).
Q. What strategies enhance the antimicrobial activity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Bioassay Protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
